

Cefetamet Pivoxil method LOD LOQ determination

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Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

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LOD and LOQ Values by Analytical Method

The table below summarizes the quantitative data for different analytical techniques, which can be used for easy comparison and method selection.

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Source / Citation
High-Performance Liquid Chromatography (HPLC)	Drug substance & Powder for oral suspension	Not explicitly stated	Not explicitly stated	[1] [2]
Spectrophotometry	Bulk drug & Tablet formulations	0.0876 µg/mL	0.2930 µg/mL	[3]
Flow Injection Chemiluminescence	Human urine & Human serum	0.1 ng/mL	0.4 ng/mL (Linear from 0.4-100.0 ng/mL)	[4]

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques from the search results.

HPLC Method for Drug Substance and Oral Suspension

This method is validated for quality control of pharmaceutical preparations [1] [2].

- **Chromatographic Conditions:**

- **Column:** C18 absorbosphere column (150 x 4.6 mm i.d., 5 µm particle size)
- **Mobile Phase:** Water - Acetonitrile - Methanol - Phosphate buffer, pH 3.5 (50:35:10:5, v/v)
- **Flow Rate:** 1.5 mL/min
- **Detection:** UV detection at 254 nm
- **Injection Volume:** 20 µL
- **Analytical Run Time:** Approximately 10 minutes

- **Sample Preparation:**

- **For Drug Substance:** The drug is directly dissolved in the mobile phase.
- **For Powder for Oral Suspension:** The powder is dissolved in the mobile phase, sonicated for 5 minutes, and then diluted to the mark with the mobile phase. The solution is centrifuged or filtered before injection.

- **Method Validation Notes:** The method was validated and showed a linear range of 30.0-80.0 µg/mL with a correlation coefficient of 0.99989. The relative standard deviation (RSD) for precision was between 0.03% and 1.76%, and the accuracy was 100.09% [1] [2].

Difference Spectrophotometry Method for Tablets

This method is simple, rapid, and suitable for bulk drug and tablet formulations [3].

- **Principle:** The method is based on measuring the difference in absorbance of the drug in acidic (0.1N HCl) and basic (0.1N NaOH) solutions.

- **Procedure:**

- Prepare a stock solution of the drug in methanol (1 mg/mL).
- Dilute aliquots of the stock solution with 0.1N HCl in one set of flasks and with 0.1N NaOH in another set.

- Obtain the difference spectrum by placing the acidic solution in the reference beam and the basic solution in the sample beam of the spectrophotometer.
- Scan the spectrum from 200 to 400 nm. For Cefetamet Pivoxil HCl, the peak maximum is at **221 nm** and the minimum is at **275 nm**.
- The difference in amplitude between these two wavelengths is plotted against concentration for quantification. The method is linear in the range of **1-35 µg/mL** [3].

Flow Injection Chemiluminescence for Biological Fluids

This highly sensitive method is designed for determining drug levels in human urine and serum [4].

- **Principle:** The method leverages the enhancing effect of Cefetamet Pivoxil on the chemiluminescent reaction between luminol and dissolved oxygen.
- **Flow Injection System:** The specific flow rates and manifold configuration are critical. The analysis is completed in about **40 seconds per sample** at a flow rate of **2.0 mL/min**.
- **Sample Preparation:** The research article does not detail the sample preparation for the complex biological matrices like urine and serum, which would likely involve steps such as dilution, deproteinization, or filtration to minimize matrix interference.

Troubleshooting Guide & FAQs

Based on the methodological information, here are some common issues and solutions.

FAQ 1: My HPLC analysis shows poor peak shape or resolution. What could be the cause?

- **Check the Mobile Phase pH:** The phosphate buffer pH of 3.5 is critical for achieving good separation. Even a slight deviation can alter the ionization state of the analyte and impact the peak shape. Precisely prepare and measure the pH of the buffer.
- **Column Performance:** Ensure the C18 column is properly conditioned and has not exceeded its lifetime. If peak broadening occurs, consider flushing the column or using a new guard column.

FAQ 2: The spectrophotometric method shows low recovery when analyzing tablets.

- **Ensure Complete Extraction:** The tablet excipients might not be fully soluble in methanol. Ensure you sonicate and stir the sample sufficiently to extract the entire active ingredient. Filtering the

solution through a 0.45µm membrane filter after extraction can remove insoluble particulates that may scatter light.

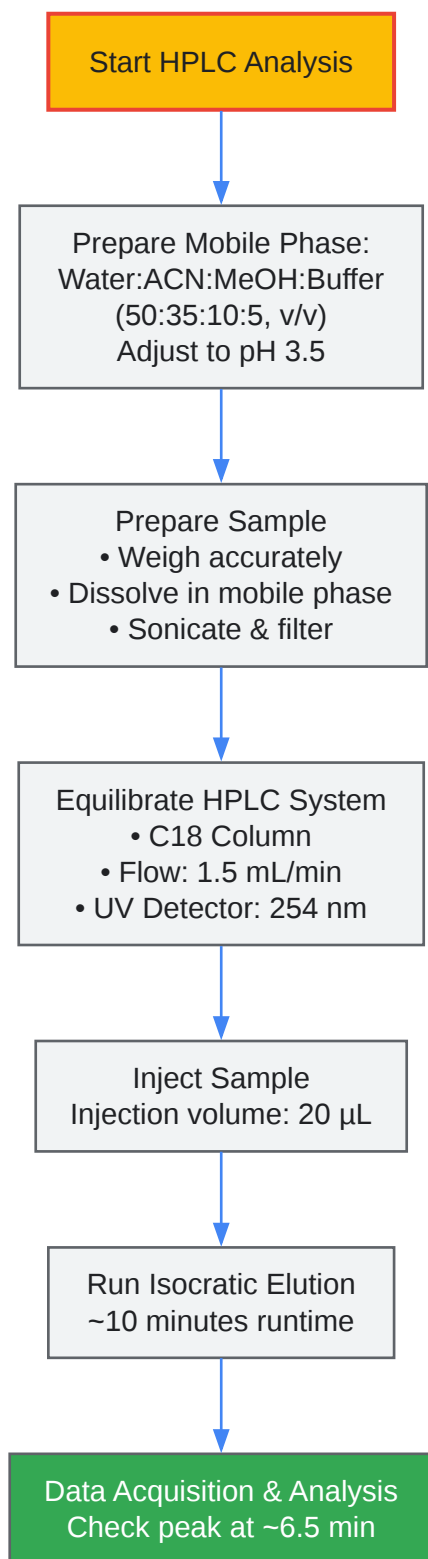
- **Verify Acid/Base Proportions:** Inaccurate preparation of the 0.1N HCl and 0.1N NaOH solutions will directly affect the amplitude of the difference spectrum. Standardize these solutions if necessary.

FAQ 3: How do I choose the most appropriate method for my needs?

- **For Quality Control of Pharmaceutical Formulations:** The **HPLC method** is the most specific and widely accepted for assaying drug substance and finished products [1] [5].
- **For Rapid, Cost-Effective Analysis:** The **Spectrophotometric method** is a good choice when high sensitivity is not required and for environments with less sophisticated instrumentation [3].
- **For Ultra-Sensitive Detection in Biological Samples:** The **Chemiluminescence method** is unparalleled for tracing very low drug concentrations in complex matrices like serum or urine for pharmacokinetic studies [4].

Workflow Diagram: HPLC Method

The following diagram visualizes the multi-step workflow for the HPLC method, providing a clear overview of the analytical process.



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